Latifine
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Overview
Description
Latifine is a natural product found in Crinum latifolium with data available.
Scientific Research Applications
Asymmetric Synthesis
- Synthesis Techniques : A novel synthesis approach for isoquinoline alkaloids like Latifine was reported by Couture et al. (2003). This method involves a stereoselective reduction and Pictet–Spengler cyclization to generate the tetrahydroisoquinoline unit, important for the production of this compound (Couture, Deniau, Grandclaudon, & Lebrun, 2003).
Chemical Synthesis and Modifications
- Palladium-Catalyzed Formation : Honda, Namiki, and Satoh (2001) developed a palladium-catalyzed intramolecular carbon-carbon bond formation method, which was effective in producing 4-arylisoquinoline derivatives, leading to the synthesis of this compound (Honda, Namiki, & Satoh, 2001).
- Alternative Synthesis Routes : Kumar, Ghosh, Bhima, and Mehta (2009) reported a short route for synthesizing this compound dimethyl ether, involving key steps like Grignard reaction and Pictet–Spengler cyclisation (Kumar, Ghosh, Bhima, & Mehta, 2009).
- Efficient Syntheses Methods : An efficient one-pot synthesis of this compound and Cherylline dimethyl ether was reported by Shi et al. (2018), employing a microwave-irradiated solvent-free pinacol rearrangement (Shi et al., 2018).
Applications in Other Fields
- Magnetism and Electro-Optical Devices : Research on materials like LaAlO3/SrTiO3 interfaces has relevance to this compound in terms of chemical manipulation and applications in fields like magnetism and electro-optical devices. Studies by Kalisky et al. (2012) and Ortmann, Duncan, and Demkov (2019) delve into manipulating magnetism and designing electro-optical devices, respectively, which can be relevant for understanding the broader applications of chemicals like this compound (Kalisky et al., 2012); (Ortmann, Duncan, & Demkov, 2019).
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(4S)-4-(4-hydroxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C17H19NO3/c1-18-9-12-5-8-15(21-2)17(20)16(12)14(10-18)11-3-6-13(19)7-4-11/h3-8,14,19-20H,9-10H2,1-2H3/t14-/m0/s1 |
InChI Key |
YKBSLDJRMFMWHQ-AWEZNQCLSA-N |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C=CC(=C2O)OC)C3=CC=C(C=C3)O |
Canonical SMILES |
CN1CC(C2=C(C1)C=CC(=C2O)OC)C3=CC=C(C=C3)O |
Synonyms |
latifine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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